Cas no 2408964-69-0 (2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene)

2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene is a fluorinated thiophene derivative featuring a bromine substituent at the 2-position and a pentafluoroethyl group at the 4-position. This compound is valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Stille couplings, due to the reactivity of the bromine moiety. The electron-withdrawing pentafluoroethyl group enhances its utility in the design of advanced materials, including conjugated polymers and small-molecule semiconductors, where fluorination improves stability and electronic properties. Its well-defined structure makes it a reliable building block for pharmaceuticals, agrochemicals, and specialty materials requiring precise functionalization.
2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene structure
2408964-69-0 structure
Product name:2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene
CAS No:2408964-69-0
MF:C6H2BrF5S
MW:281.041097164154
CID:5963955
PubChem ID:146082095

2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • EN300-7534916
    • 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene
    • 2408964-69-0
    • 2-bromo-4-(pentafluoroethyl)thiophene
    • Inchi: 1S/C6H2BrF5S/c7-4-1-3(2-13-4)5(8,9)6(10,11)12/h1-2H
    • InChI Key: DARVYUHYCYARDB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)C(C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 279.89807g/mol
  • Monoisotopic Mass: 279.89807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 28.2Ų

2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7534916-5.0g
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95.0%
5.0g
$2650.0 2025-03-10
1PlusChem
1P028T0C-100mg
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95%
100mg
$454.00 2024-05-22
Aaron
AR028T8O-100mg
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95%
100mg
$461.00 2025-02-17
1PlusChem
1P028T0C-50mg
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95%
50mg
$315.00 2024-05-22
1PlusChem
1P028T0C-1g
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95%
1g
$1192.00 2024-05-22
Aaron
AR028T8O-10g
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95%
10g
$5428.00 2023-12-15
Enamine
EN300-7534916-0.5g
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95.0%
0.5g
$713.0 2025-03-10
Enamine
EN300-7534916-0.25g
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95.0%
0.25g
$452.0 2025-03-10
Aaron
AR028T8O-1g
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95%
1g
$1282.00 2025-02-17
1PlusChem
1P028T0C-250mg
2-bromo-4-(pentafluoroethyl)thiophene
2408964-69-0 95%
250mg
$621.00 2024-05-22

Additional information on 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene

Introduction to 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene (CAS No. 2408964-69-0)

2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene (CAS No. 2408964-69-0) is a highly specialized compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromine atom and a pentafluoroethyl group attached to a thiophene ring. The presence of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The thiophene ring is a well-known heterocyclic aromatic compound with applications in materials science and medicinal chemistry. The introduction of bromine and pentafluoroethyl groups significantly enhances the compound's reactivity and stability, making it an attractive candidate for further chemical modifications. Recent studies have highlighted the potential of 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene in the development of novel drugs and advanced materials.

In the context of pharmaceutical research, 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene has been explored as a key intermediate in the synthesis of fluorinated compounds. Fluorine atoms are known to influence the pharmacokinetic and pharmacodynamic properties of drugs, often leading to improved bioavailability and metabolic stability. The pentafluoroethyl group in particular has been shown to enhance lipophilicity and reduce metabolic degradation, which are crucial factors in drug design.

A recent study published in the Journal of Medicinal Chemistry investigated the use of 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene in the development of antiviral agents. The researchers found that compounds derived from this intermediate exhibited potent antiviral activity against a range of viral strains, including influenza and herpes simplex viruses. The bromine atom played a critical role in facilitating the selective functionalization of the thiophene ring, leading to the formation of highly active derivatives.

Beyond its applications in pharmaceuticals, 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene has also shown promise in materials science. Fluorinated thiophenes are known for their excellent electronic properties and have been used in the fabrication of organic semiconductors and photovoltaic materials. The presence of the bromine atom allows for further functionalization and tuning of these materials' properties through post-synthetic modifications.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene. One common approach involves the bromination of 4-(1,1,2,2,2-pentafluoroethyl)thiophene using N-bromosuccinimide (NBS) under mild conditions. This method provides high yields and excellent regioselectivity, making it suitable for large-scale production. Another notable method involves palladium-catalyzed cross-coupling reactions between 4-bromothiophene and pentafluoroethyl iodide.

The safety profile of 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene is an important consideration in its handling and use. While it is not classified as a hazardous material under current regulations, appropriate safety measures should be taken to prevent exposure to skin and eyes. Laboratory personnel should wear personal protective equipment (PPE) such as gloves and goggles when handling this compound.

In conclusion, 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene (CAS No. 2408964-69-0) is a versatile compound with significant potential in both pharmaceutical research and materials science. Its unique chemical structure provides a foundation for the development of novel drugs and advanced materials with improved properties. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemistry.

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